2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Description
2-Methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a fused heterocyclic compound comprising a pyrimidine ring fused to a benzimidazole core. Its structure features a methyl group at position 2 and a 2-phenylethyl substituent at position 3 (Figure 1).
Properties
IUPAC Name |
2-methyl-3-(2-phenylethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-15(12-11-14-7-3-2-4-8-14)18(23)22-17-10-6-5-9-16(17)21-19(22)20-13/h2-10H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXLUUQUNNTMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by cyclization to form the pyrimido[1,2-a]benzimidazole core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of 2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Multicomponent Cyclocondensation
The core pyrimido[1,2-a]benzimidazole scaffold is typically synthesized via cyclocondensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds. For derivatives like 2-methyl-3-(2-phenylethyl)-substituted variants:
-
Reagents : 2-Aminobenzimidazole reacts with methyl cinnamate derivatives or β-keto esters in the presence of a Lewis acid catalyst (e.g., ZnO@SO₃H@Tropine) under solvent-free conditions .
-
Conditions : Reactions proceed at 120°C for 30–90 minutes, achieving yields >85% .
-
Mechanism : The process involves Michael addition followed by intramolecular cyclization (Fig. 1) .
| Entry | Aldehyde/Electrophile | Catalyst Loading (mg) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 4-Bromophenyl | 30 | 45 | 92 | |
| 2 | 4-Chlorophenyl | 30 | 40 | 89 | |
| 3 | Phenylpropanal | 10 | 60 | 78 |
Functional Group Transformations
The 4(1H)-one moiety and methyl/phenylethyl substituents enable further derivatization:
Alkylation/Acylation
-
C-1 Position : The lactam oxygen undergoes alkylation with methyl iodide or ethyl bromoacetate in basic media (K₂CO₃/DMF), yielding ethers or esters .
-
N-2 Position : Selective alkylation occurs at the benzimidazole nitrogen using alkyl halides (e.g., benzyl chloride) under phase-transfer conditions .
Nucleophilic Substitution
-
Thiolation : Treatment with Lawesson’s reagent converts the 4-carbonyl group to a thione, enabling thioether formation with alkyl halides .
-
Aminolysis : Reaction with hydrazine replaces the 4-oxo group with an amino group, forming hydrazide derivatives .
Solvent and Temperature Effects
-
Solvent-free systems enhance reaction rates and yields (e.g., 92% vs. 65% in ethanol) .
-
Microwave irradiation reduces reaction times from hours to minutes (e.g., 10 minutes at 150 W) .
Catalytic Efficiency
ZnO@SO₃H@Tropine demonstrates superior activity due to:
-
Acidic -SO₃H sites promoting carbonyl activation.
| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) | Reusability (cycles) |
|---|---|---|---|
| ZnO@SO₃H@Tropine | 92 | 12.8 | 5 |
| Nano-ZnO | 78 | 8.2 | 3 |
| Trichloroisocyanuric acid | 65 | 5.1 | 1 |
Biological Activity-Driven Modifications
Structural analogs exhibit notable pharmacological properties, guiding targeted synthesis:
Anti-Inflammatory Activity
-
Compound 156 (4-Cl-substituted derivative): 78% COX-2 inhibition (IC₅₀ = 0.45 μM) .
-
Methyl ester analogs : Enhanced lipophilicity improves membrane permeability (logP = 3.2 vs. 1.8 for parent).
Antiviral Potential
-
Bis-benzimidazole derivatives : EC₅₀ = 0.03 nM against HCV NS5A .
-
Phenylethyl side chain : May mimic tyrosine residues in viral protease binding pockets .
Stability and Reactivity Challenges
Scientific Research Applications
2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound’s structural uniqueness lies in its substitution pattern. Key analogs and their differences are outlined below:
*Calculated based on structural analogs .
Key Observations :
- Substitution at C3 (e.g., phenylethyl) may enhance steric interactions with biological targets, as seen in QSAR models of benzimidazole derivatives .
Pharmacological Activities
While direct data on the target compound is sparse, structurally related compounds exhibit diverse activities:
Hypothesized Activity of Target Compound :
- The 2-phenylethyl group may enhance binding to bacterial efflux pumps or eukaryotic kinase domains, based on docking studies of similar benzimidazoles .
Biological Activity
2-Methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a compound belonging to the class of pyrimidobenzimidazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18N4O
- Molecular Weight : 298.36 g/mol
The structure features a pyrimidine ring fused with a benzimidazole moiety, which is characteristic of many bioactive compounds. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimido[1,2-a]benzimidazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that 2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one exhibits selective toxicity towards cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Preliminary tests indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, 2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has been identified as an inhibitor of certain enzymes involved in cancer progression. For example, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity in HeLa Cells
A study evaluated the effect of 2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one on HeLa cervical cancer cells. The compound was administered at varying concentrations (0.5 µM to 10 µM) for 48 hours. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 3 µM. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In another study, the compound's antimicrobial activity was tested against Staphylococcus aureus using a disk diffusion method. Zones of inhibition were measured, revealing significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential for development as a therapeutic agent against resistant bacterial strains.
Q & A
Q. Key Methodological Insight :
- Reagents : 2-Aminobenzimidazole, tetraethoxypropane, BTEAC.
- Conditions : Acidic media (HCl), 12–24 hours, ambient or reflux temperatures.
- Yield Optimization : BTEAC increases yield to ~58% by stabilizing intermediates .
How does microwave-mediated synthesis compare to traditional methods for pyrimido[1,2-a]benzimidazole derivatives in terms of scalability and eco-friendliness?
Advanced Question
Microwave-assisted synthesis offers significant advantages over conventional thermal methods:
- Efficiency : Reactions complete in minutes (vs. hours) due to rapid, uniform heating.
- Sustainability : Eliminates organic solvents and metal catalysts (e.g., GuHCl-catalyzed protocols reduce waste) .
- Scalability : High reproducibility and lower energy consumption make it suitable for gram-scale synthesis.
Q. Comparative Data :
| Method | Time | Yield (%) | Solvent Use | Catalyst |
|---|---|---|---|---|
| Traditional Reflux | 24 h | 57–58 | High | BTEAC |
| Microwave-Mediated | 30 min | 85–90 | None | GuHCl |
Q. Reference :
What experimental protocols are recommended for evaluating the antimicrobial activity of 2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one derivatives?
Basic Question
Antimicrobial activity is assessed using agar dilution or broth microdilution assays against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas diminuta) strains. Key steps include:
- Inoculum Preparation : Adjust bacterial suspensions to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
- Compound Dilution : Test compounds in DMSO at concentrations from 1–100 µg/mL.
- Endpoint Determination : Minimum inhibitory concentration (MIC) is defined as the lowest concentration inhibiting visible growth after 24 hours .
Q. Critical Controls :
- Include positive controls (e.g., chloramphenicol) and solvent-only blanks.
- Validate results with triplicate experiments.
How can QSAR models be developed to predict the antibacterial activity of pyrimido[1,2-a]benzimidazole derivatives, and which descriptors are most critical?
Advanced Question
QSAR models correlate molecular descriptors with biological activity. For pyrimido[1,2-a]benzimidazoles, a tri-parametric model was validated using:
- Descriptors :
- LogP (lipophilicity): Correlates with membrane permeability.
- Molar Refractivity : Reflects steric and electronic effects.
- Dipole Moment : Influences binding to bacterial targets.
Q. Model Validation :
- Statistical Metrics : R² > 0.85, cross-validated q² > 0.7.
- Data Contradictions : Discrepancies in activity between similar derivatives may arise from unaccounted steric hindrance or solvation effects .
Example QSAR Equation :
How can researchers resolve contradictions in reported biological activity data for structurally similar pyrimido[1,2-a]benzimidazole derivatives?
Advanced Question
Contradictions often stem from methodological variability:
Assay Conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous buffers) alter MIC values.
Compound Purity : Impurities >5% skew activity results (validate with HPLC).
Data Normalization : Normalize activity to internal standards (e.g., 15N5-M1G in DNA adduct studies) to control for extraction losses .
Q. Case Study :
- A 10-fold variation in MIC for S. aureus was traced to differences in agar pH (5.5 vs. 7.2), affecting compound ionization .
What advanced structural characterization techniques are essential for confirming the regiochemistry of pyrimido[1,2-a]benzimidazole derivatives?
Basic Question
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms substituent positions (e.g., para-tolyl group dihedral angles in pyrimido[1,2-a]pyrimidines) .
- LC–MS/MS : Validates molecular weight and detects fragmentation patterns.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl vs. ethyl groups at position 3) .
Q. Advanced Application :
- Dynamic NMR : Detects rotational barriers in hindered substituents (e.g., 2-phenylethyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
